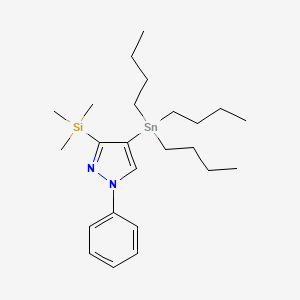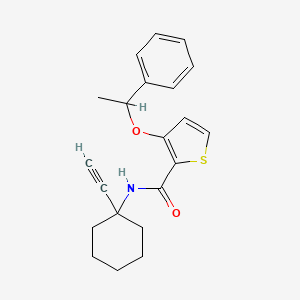
tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl ester group at the 1-position and a heptyl group at the 3-position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the condensation of a heptyl-substituted ketone with an α-aminocarbonyl compound, followed by cyclization to form the pyrrole ring. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps like recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The pyrrole ring is highly reactive towards electrophiles due to the electron-donating nature of the nitrogen atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Halogenated Pyrroles: Products of halogenation reactions.
Nitro Pyrroles: Products of nitration reactions.
Oxidized Pyrroles: Products of oxidation reactions, such as pyrrole-2-carboxylic acid.
Reduced Pyrroles: Products of reduction reactions, such as dihydropyrroles.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive compounds. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Pyrrole derivatives are known to interact with biological targets such as enzymes and receptors, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of new materials with desired characteristics.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. The specific pathways and targets depend on the biological context and the nature of the substituents on the pyrrole ring.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 3-heptyl-1H-pyrrole-1-carboxylate is unique due to the presence of the heptyl group at the 3-position, which imparts distinct hydrophobic properties and influences its reactivity and interactions. In contrast, other similar compounds may have different substituents that alter their chemical behavior and applications. For example, tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate contains a formyl group, making it more reactive towards nucleophiles and suitable for different synthetic applications.
Propriétés
Numéro CAS |
874344-29-3 |
|---|---|
Formule moléculaire |
C16H27NO2 |
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
tert-butyl 3-heptylpyrrole-1-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-5-6-7-8-9-10-14-11-12-17(13-14)15(18)19-16(2,3)4/h11-13H,5-10H2,1-4H3 |
Clé InChI |
OXVMCNYQSMHPBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CN(C=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate](/img/structure/B12614294.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)


![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
